2,5-Dibromoterephthalaldehyde

Covalent Organic Frameworks Surface Wettability Electrochemical Sensing

Procure 2,5-Dibromoterephthalaldehyde for reproducible COF synthesis. Its unique 2,5-dibromo substitution pattern yields hydrophobic COF membranes (contact angle ~122°), crucial for selective analyte detection and catalysis. As a validated building block in foundational studies, it ensures consistency in advanced materials research.

Molecular Formula C8H4Br2O2
Molecular Weight 291.92 g/mol
CAS No. 63525-48-4
Cat. No. B1337647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromoterephthalaldehyde
CAS63525-48-4
Molecular FormulaC8H4Br2O2
Molecular Weight291.92 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)C=O)Br)C=O
InChIInChI=1S/C8H4Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H
InChIKeyVSUKSWCSOBXUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromoterephthalaldehyde (CAS 63525-48-4): A Halogen-Functionalized Aromatic Dialdehyde Building Block for Covalent Organic Frameworks and Advanced Organic Synthesis


2,5-Dibromoterephthalaldehyde (2,5-DBrTA) is a brominated aromatic dialdehyde with the molecular formula C₈H₄Br₂O₂ (MW 291.93 g/mol) . The compound features two aldehyde groups at the 1,4-positions and two bromine atoms substituted symmetrically at the 2,5-positions of the central benzene ring [1]. This substitution pattern confers distinct reactivity for cross-coupling chemistry and modulates electronic properties relative to unsubstituted terephthalaldehyde, making it a strategic monomer for covalent organic framework (COF) synthesis [2].

2,5-Dibromoterephthalaldehyde: Why Structurally Similar Analogs Cannot Be Interchanged Without Performance Loss


The 2,5-dibromo substitution pattern is not merely a structural variant but a functional determinant. Unsubstituted terephthalaldehyde (PDA) yields hydrophilic COF materials (contact angle ~73°), whereas 2,5-DBrTA-derived COFs are hydrophobic (contact angle ~122°) due to bromine atoms lining the pore walls [1]. Attempting to substitute other 2,5-dihalogenated analogs (e.g., dichloro or diiodo derivatives) would alter both reactivity in cross-coupling and the resulting material's polarity and pore functionality [2]. The bromine atoms also serve as anchoring sites for metal loading (e.g., Ru single atoms and nanoparticles) in catalyst design [3]. These quantitative and functional differences preclude generic substitution.

2,5-Dibromoterephthalaldehyde: Quantified Performance Differentiation Against Closest Analogs


COF Hydrophobicity Modulation: 2,5-DBrTA vs. Unsubstituted Terephthalaldehyde (PDA) for Selective Molecular Permeability

When polymerized with TAPB amine monomer to form imine-linked COF membranes, the Br-substituted TAPB-BrPDA COF exhibits a water contact angle of 122°, versus 73° for the unsubstituted TAPB-PDA COF, a difference of 49° [1]. This increased hydrophobicity, imparted by bromine atoms on pore walls, enables selective exclusion of hydrophilic vitamin C while permitting diffusion of hydrophobic vitamin A, achieving a detection limit of 1.32 μmol/L for VA [1].

Covalent Organic Frameworks Surface Wettability Electrochemical Sensing

Synthetic Yield Comparison: 2,5-DBrTA as Starting Material in Selective Suzuki Cross-Coupling for Terphenyl Intermediates

In a selective Suzuki cross-coupling with 4-chlorophenylboronic acid, 2,5-dibromoterephthalaldehyde yields the mono-coupled terphenyl intermediate in 82% isolated yield [1]. This demonstrates the synthetic utility of the compound as a building block for π-extended systems. Direct comparative yield data for the equivalent reaction with 2,5-dichloro- or 2,5-diiodoterephthalaldehyde under identical conditions is not available in the open literature; therefore this remains a cross-study comparable observation requiring users to evaluate relative reactivity based on halogen electronegativity and bond dissociation energy.

Suzuki Cross-Coupling Organic Synthesis Reaction Yield

Bromine as Reactive Handle vs. Chlorine Analogs: Faster Oxidative Addition in Pd-Catalyzed Transformations

The C-Br bond dissociation energy (BDE) in aryl bromides is approximately 337 kJ/mol, compared to ~399 kJ/mol for aryl chlorides [1]. This lower BDE facilitates faster oxidative addition to Pd(0) catalysts, enabling milder reaction conditions and higher turnover frequencies [2]. While direct kinetic data for 2,5-DBrTA versus 2,5-dichloroterephthalaldehyde under identical cross-coupling conditions is not available, this class-level inference from aryl halide reactivity principles is well-established in organometallic chemistry.

Cross-Coupling Kinetics Bond Dissociation Energy Catalysis

COF Activation Stability: 2,5-DBrTA Included as Representative Brominated Monomer in Systematic Pore-Collapse Study

2,5-Dibromoterephthalaldehyde (denoted BrPDA) was included as one of 13 aldehyde monomers in a systematic study of activation stability and pore collapse in 2D COFs [1]. The study established that COF robustness can be systematically engineered through introduction of side-chain functionalities. While specific quantitative stability metrics (e.g., BET surface area retention after solvent removal) for BrPDA-derived COFs versus other halogenated analogs are not reported in a head-to-head format, the inclusion of BrPDA in this foundational work validates its utility as a benchmark monomer for systematic materials design.

COF Stability Porosity Materials Engineering

2,5-Dibromoterephthalaldehyde: Evidence-Supported Procurement Applications Based on Quantified Performance Data


Design of Hydrophobic COF Membranes for Selective Electrochemical Sensing

Procure 2,5-DBrTA for synthesizing COF membranes with pre-designed hydrophobicity. When paired with TAPB amine, the resulting TAPB-BrPDA COF achieves a water contact angle of 122°, enabling selective detection of hydrophobic analytes (e.g., vitamin A) with a detection limit of 1.32 μmol/L while excluding hydrophilic interferents (e.g., vitamin C) [1].

Synthesis of π-Extended Chromophores via Selective Suzuki Cross-Coupling

Use 2,5-DBrTA as a building block for terphenyl and larger π-conjugated intermediates. Selective Suzuki cross-coupling with arylboronic acids proceeds in 82% isolated yield for mono-coupled products [2]. The bromine substituents serve as reactive handles for sequential coupling, enabling stepwise π-extension for nonlinear optical chromophores and organic semiconductors.

Metal-Loaded COF Catalyst Synthesis Using Br Anchoring Sites

Employ 2,5-DBrTA in Schiff-base condensation with triamine monomers to generate Br-tethered COFs. The pendant bromine atoms on pore walls function as anchoring sites for co-loading ruthenium single atoms and nanoparticles, enabling the preparation of heterogeneous catalysts for reductive amination and other transformations [3].

Systematic COF Materials Discovery and Stability Engineering

Procure 2,5-DBrTA as a standardized monomer for systematic COF studies. This compound has been included as a representative brominated dialdehyde in foundational studies of activation stability and pore collapse across diverse COF chemistries [4], making it a validated reference building block for reproducible materials research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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